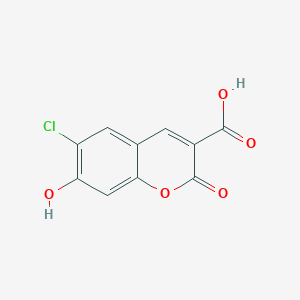

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is a white solid with certain solubility in water and organic solvents . It contains both acidic and hydroxyl functional groups, making it versatile in various organic synthesis reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the treatment of 7-hydroxy-4-methyl coumarin with acetic anhydride and subjecting it to Fries rearrangement using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of green solvents and catalysts to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at reducing oxidative stress-related conditions. A study highlighted the structural modifications in chromene derivatives that enhance their antioxidant capabilities, suggesting that this compound could be further explored for similar applications .

2. Inhibition of Monoamine Oxidases

The compound has been evaluated for its potential as an inhibitor of human monoamine oxidase (hMAO) enzymes, specifically hMAO-A and hMAO-B. Inhibitors of these enzymes are significant in the treatment of neurological disorders such as depression and Parkinson's disease. Experimental data showed that chromone carboxylic acids can inhibit these enzymes differently, hinting at the therapeutic potential of this compound in managing such conditions .

3. Antimicrobial Properties

The antimicrobial activity of coumarin derivatives has been well-documented, with studies indicating that modifications to the coumarin structure can enhance efficacy against various pathogens. The presence of the chloro and hydroxyl groups in this compound may contribute to its bioactivity, making it a candidate for further investigation in antimicrobial drug development .

Biochemical Applications

1. Fluorescent Probes

Due to its structural characteristics, this compound can potentially be utilized as a fluorescent probe in biochemical assays. Fluorescent probes are essential tools in cellular imaging and tracking biological processes in real-time. The ability to modify the chromene structure could lead to enhanced fluorescence properties, making it suitable for various experimental applications .

2. Drug Delivery Systems

The incorporation of chromene derivatives into drug delivery systems has been explored due to their ability to improve solubility and bioavailability of poorly soluble drugs. Research into polymeric nanoparticles containing chromene derivatives suggests that they can facilitate targeted delivery and controlled release, enhancing therapeutic outcomes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated various chromene derivatives | Highlighted significant antioxidant effects linked to structural features |

| Inhibition of hMAO Enzymes | Assessed the inhibitory effects of chromone carboxylic acids | Demonstrated varying inhibition profiles for hMAO-A and hMAO-B |

| Antimicrobial Activity Assessment | Tested against bacterial strains | Showed promising antimicrobial effects attributed to structural modifications |

Mecanismo De Acción

The mechanism of action of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This interaction is often confirmed through molecular docking studies, which show the compound’s binding affinity to specific amino acids in the enzyme’s active site .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other coumarin derivatives such as:

7-Hydroxycoumarin: Contains a hydroxyl group at the C7 position.

4-Methylcoumarin: Contains a methyl group at the C4 position.

Uniqueness

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 183736-74-5) is a coumarin derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores its biological activity based on various studies and findings.

- Molecular Formula : C10H5ClO5

- Molecular Weight : 240.60 g/mol

- CAS Number : 183736-74-5

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties.

The compound has been shown to induce apoptosis in cancer cells by affecting various cellular pathways:

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing their proliferation.

- DNA Damage : It causes chromatin condensation and DNA damage, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects of this compound against cancer cells.

Case Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 136.4 ± 1.90 | Moderate inhibition |

| HeLa | 172.2 ± 1.80 | Moderate inhibition |

| MCF-7 | 50 - 100 | Variable inhibition |

These results suggest that the compound may be effective in targeting specific types of cancer while sparing normal cells .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

Findings

Studies have shown that this compound exhibits significant antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics:

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 20 | Comparable to ciprofloxacin |

| Escherichia coli | 30 | More potent than standard treatments |

| Enterococcus faecalis | 25 | Effective against Gram-positive bacteria |

These findings highlight the potential of this compound as an alternative treatment for bacterial infections .

Antioxidant Activity

The antioxidant properties of coumarin derivatives are well-documented. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress.

Mechanism

The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, thereby reducing oxidative damage in cells .

Propiedades

IUPAC Name |

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDEHHOQNJOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.